

Addressing poor oral bioavailability of PF-06679142 in experiments

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Compound of Interest

Compound Name: PF-06679142

Cat. No.: B12414679

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Technical Support Center: PF-06679142

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the oral bioavailability of **PF-06679142** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Initial studies reported "desirable oral absorption" for **PF-06679142**. Why might I be observing poor oral bioavailability in my experiments?

A1: This is a critical point of clarification. "Good absorption" and "good oral bioavailability" are not always synonymous. A compound can be well-absorbed from the gastrointestinal (GI) tract into the portal circulation but exhibit low systemic bioavailability if it undergoes extensive first-pass metabolism in the gut wall and/or liver.

Published literature indicates that **PF-06679142** and related indole-3-carboxylic acid derivatives are primarily cleared through glucuronidation.^{[1][2]} This metabolic process can significantly reduce the amount of the parent drug that reaches systemic circulation, even with efficient absorption from the GI tract. Therefore, what appears to be poor oral bioavailability may, in fact, be a result of high first-pass metabolism.

Q2: What are the known physicochemical properties of **PF-06679142**?

A2: Key physicochemical properties of **PF-06679142** are summarized in the table below. Notably, specific aqueous solubility data, a critical factor for oral absorption, is not readily available in the public domain. The compound is, however, reported to be soluble in dimethyl sulfoxide (DMSO).[3][4]

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₇ F ₂ NO ₃	[3]
Molecular Weight	357.36 g/mol	[3]
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	[3][4]

Q3: What is the mechanism of action of **PF-06679142**?

A3: **PF-06679142** is a potent, orally active activator of AMP-activated protein kinase (AMPK).[3][5] It has an EC₅₀ of 22 nM against the $\alpha 1\beta 1\gamma 1$ -AMPK isoform.[5] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolic pathways.

Troubleshooting Guide: Addressing Poor Oral Bioavailability

If you are experiencing lower-than-expected systemic exposure of **PF-06679142** after oral administration, consider the following troubleshooting steps.

Step 1: Evaluate the Formulation and Dosing Vehicle

The formulation of a poorly soluble compound is critical for achieving adequate oral absorption.

Issue: The compound may not be fully dissolved or may be precipitating in the GI tract.

Recommendations:

- **Solubility Enhancement:** Since **PF-06679142** is soluble in DMSO, a co-solvent system may be necessary for aqueous dosing solutions.[3] However, it is crucial to ensure that the

compound does not precipitate upon administration into the aqueous environment of the GI tract.

- **Formulation Strategies:** For preclinical studies with compounds exhibiting poor aqueous solubility, various formulation strategies can be employed. These include:
 - **Suspensions:** Micronizing the drug substance to increase surface area can improve dissolution.
 - **Lipid-based formulations:** Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
 - **Amorphous solid dispersions:** Dispersing the drug in a polymer matrix can improve its dissolution rate and solubility.

Step 2: Investigate the Impact of First-Pass Metabolism

As mentioned, glucuronidation is a primary clearance mechanism for **PF-06679142**.^{[1][2]}

Issue: Extensive metabolism in the liver and/or gut wall is reducing the systemic concentration of the parent compound.

Recommendations:

- **In Vitro Metabolism Studies:** Conduct experiments using liver microsomes or hepatocytes to determine the rate of **PF-06679142** metabolism in the species you are using. This can help quantify the extent of first-pass metabolism.
- **Pharmacokinetic Modeling:** Use pharmacokinetic (PK) modeling to differentiate between poor absorption and high first-pass extraction. This would typically involve comparing the area under the curve (AUC) following oral and intravenous administration to determine absolute bioavailability.

Step 3: Review Experimental and Animal Model-Specific Factors

Issue: Various experimental conditions can influence oral bioavailability.

Recommendations:

- **Animal Species:** Metabolic rates can differ significantly between species. Ensure that the dosing regimen is appropriate for the animal model being used.
- **Gastrointestinal pH:** The pH of the GI tract can affect the solubility and stability of a compound. Consider the potential for pH-dependent degradation or precipitation.
- **Fasting/Fed State:** The presence of food can alter gastric emptying time and GI pH, which can in turn affect drug absorption. Ensure consistency in the feeding state of your animals during experiments.

Experimental Protocols

Protocol 1: Basic Oral Formulation Preparation (for preclinical studies)

This is a general protocol and may require optimization for **PF-06679142**.

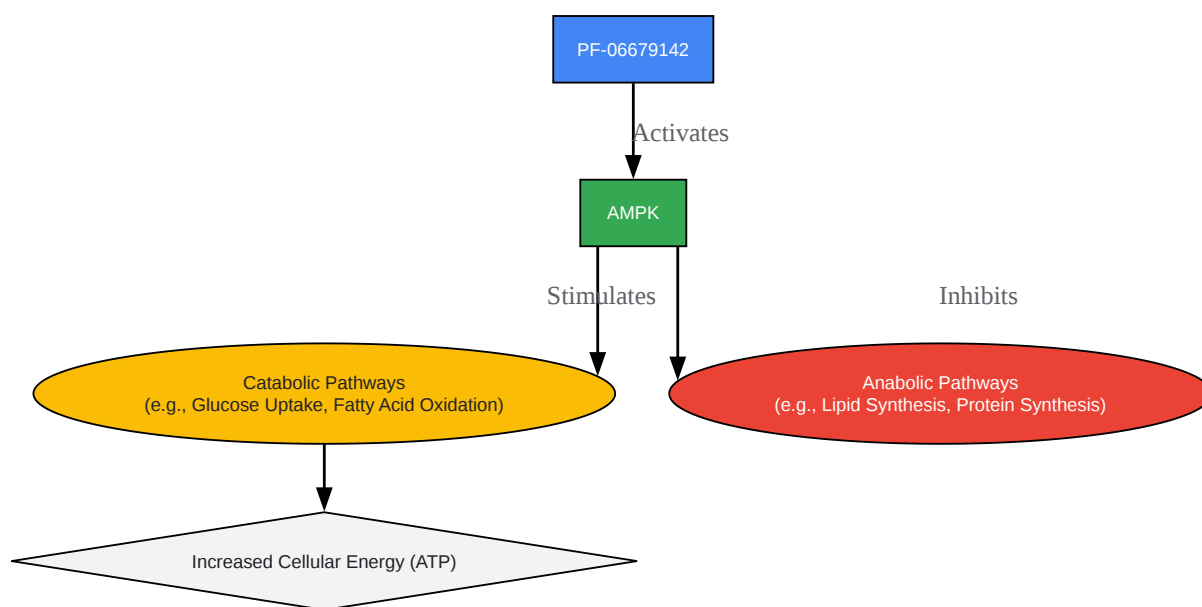
- **Solubilization:** Dissolve **PF-06679142** in a minimal amount of a suitable organic solvent, such as DMSO.
- **Vehicle Preparation:** Prepare the final dosing vehicle. A common vehicle for preclinical oral dosing is a mixture of a surfactant (e.g., Tween 80), a co-solvent (e.g., polyethylene glycol 400), and water or saline. A typical ratio might be 10% DMSO, 10% Tween 80, and 80% saline.
- **Formulation:** Slowly add the drug solution from step 1 to the vehicle from step 2 while vortexing or stirring to create a clear solution or a fine suspension.
- **Administration:** Administer the formulation to the animals via oral gavage at the desired dose. Ensure the formulation is homogenous if it is a suspension.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

- **Prepare Incubation Mixture:** In a microcentrifuge tube, combine liver microsomes from the species of interest, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and **PF-06679142**.

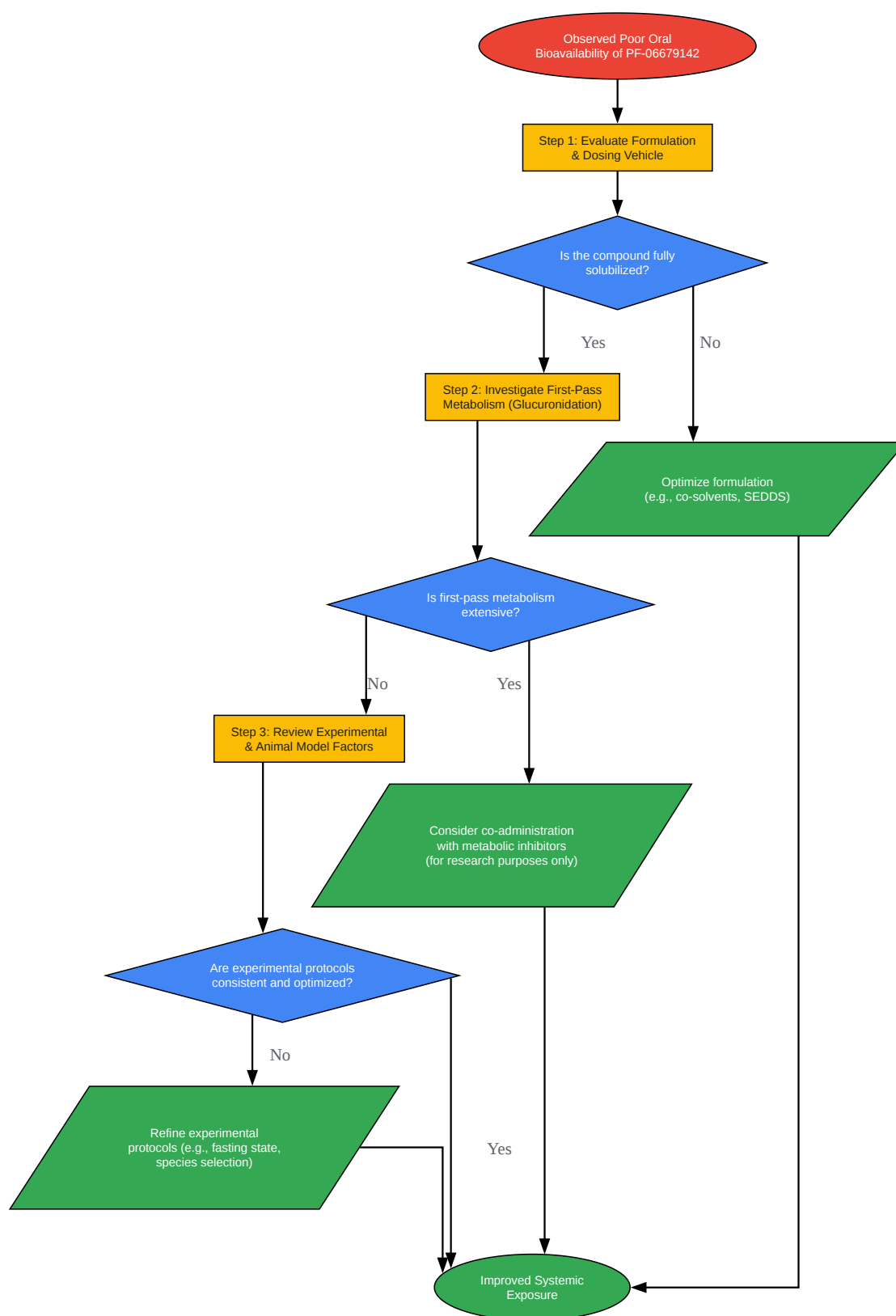
- **Initiate Reaction:** Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
- **Time Points:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
- **Sample Analysis:** Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound (**PF-06679142**) using a suitable analytical method like LC-MS/MS.
- **Data Analysis:** Plot the natural logarithm of the remaining percentage of **PF-06679142** against time to determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance.

Visualizations



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Caption: AMPK Signaling Pathway Activated by **PF-06679142**.



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Caption: Troubleshooting Workflow for Poor Oral Bioavailability.

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